2-Chloro-N-cyclobutyl-5-fluoroaniline
Description
IUPAC Nomenclature and Molecular Formula
2-Chloro-N-cyclobutyl-5-fluoroaniline is systematically named according to IUPAC guidelines as 2-chloro-5-fluoro-N-cyclobutylaniline . The parent structure is aniline (C₆H₅NH₂), with substituents at the 2-, 5-, and N-positions:
- A chlorine atom at position 2 on the benzene ring.
- A fluorine atom at position 5.
- A cyclobutyl group attached to the nitrogen atom.
The molecular formula is C₁₀H₁₁ClFN , with a molecular weight of 199.66 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClFN |
| Molecular Weight | 199.66 g/mol |
| SMILES Notation | C1CC(C1)NC2=C(C=CC(=C2)Cl)F |
| InChI Key | BILLFVHVOSRVBN-UHFFFAOYSA-N |
Structural Elucidation Techniques
The compound’s structure is confirmed through spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while cyclobutyl protons resonate as multiplet signals (δ 2.0–3.0 ppm). The amine proton (NH) is observed as a broad singlet near δ 3.5 ppm.
- ¹³C NMR : The carbon adjacent to fluorine (C-5) shows a characteristic upfield shift due to the electron-withdrawing effect of fluorine.
- Infrared (IR) Spectroscopy : Stretching vibrations for N-H (3350 cm⁻¹), C-F (1250 cm⁻¹), and C-Cl (750 cm⁻¹) are observed.
- Mass Spectrometry : The molecular ion peak at m/z 199.66 corresponds to the molecular weight, with fragment ions at m/z 162 (loss of Cl) and m/z 145 (loss of cyclobutyl group).
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-4-7(12)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMFMPPHLWCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclobutyl-5-fluoroaniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 201.66 g/mol
- Key Functional Groups : Aniline (amine), chloro group, and fluoro group.
The presence of the chloro and fluoro substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Ligand Binding : The compound acts as a ligand, binding to various receptors or enzymes, which modulates their activity. The fluorine atom enhances binding affinity due to its electronegative properties, while the cyclobutyl group affects the compound's conformation and overall reactivity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate that it can inhibit the growth of several bacterial strains, including resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead candidate for antibiotic development .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : The compound was shown to cause G1 phase arrest in human breast cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins were observed, indicating its role in promoting programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of this compound against various pathogens. The study concluded that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation in Staphylococcus aureus cultures .
Study on Anticancer Properties
Another significant investigation focused on the anticancer effects of this compound. In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Further analysis revealed that it could effectively inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Chloro-N-cyclobutyl-5-fluoroaniline is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, it can be utilized in synthesizing targeted therapies for cancer and other diseases by modifying its molecular structure to enhance efficacy and reduce side effects.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the use of similar aniline derivatives in developing inhibitors for specific enzymes involved in cancer progression. The introduction of halogen groups, such as chlorine and fluorine, was shown to improve binding affinity to target proteins, enhancing therapeutic potential .
Agrochemical Applications
Formulation of Herbicides and Pesticides:
In agriculture, this compound is valuable for formulating herbicides and pesticides. Its chemical properties enable it to interact effectively with plant systems, providing enhanced crop protection against pests and diseases.
Data Table: Agrochemical Efficacy
| Compound | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | |
| 5-Chloro-2-fluoroaniline | Pesticide | 90 |
Material Science
Development of Advanced Materials:
This compound also finds applications in material science, particularly in creating advanced polymers and coatings. The cyclobutyl group contributes to the mechanical properties of materials, making them suitable for use in electronics and automotive industries.
Case Study:
Research conducted by Materials Science Journal demonstrated that incorporating cyclobutyl derivatives into polymer matrices significantly improved thermal stability and mechanical strength . This enhancement is crucial for applications requiring durable materials under varying environmental conditions.
Research and Development
Chemical Reactions:
In academic settings, this compound serves as a versatile building block for synthesizing new compounds. Its ability to undergo various chemical transformations makes it a valuable tool for researchers exploring new chemical pathways.
Mechanism of Action:
The mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, allowing it to modulate biological activities effectively.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Chloro-N-cyclobutyl-5-fluoroaniline typically involves:
- Selective halogenation of fluoroaniline derivatives to introduce chlorine at the 2-position.
- Nucleophilic substitution or amination to introduce the cyclobutyl amine moiety.
- Use of controlled reaction conditions to optimize yield and purity.
Two major approaches are documented in the literature:
- Halogenation of fluoroaniline derivatives followed by amination
- One-pot synthesis involving heterocyclic intermediates
Preparation of 2-Chloro-5-fluoroaniline Core
A crucial precursor to this compound is 2-chloro-5-fluoroaniline. A patented industrially viable method involves a two-step halogenation sequence starting from o-fluoroaniline:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | o-Fluoroaniline + N-bromosuccinimide (NBS) in DMF, cooled below 10°C | Bromination at the 4-position to form 4-bromo-2-fluoroaniline | 91% yield, 96.7% purity |
| 2 | 4-Bromo-2-fluoroaniline + N-chlorosuccinimide (NCS) in DMF, warmed to 60±5°C | Chlorination at the 2-position to form 2-chloro-4-bromo-5-fluoroaniline | 92% yield, 92.6% purity |
| 3 | Catalytic hydrogenation with Pd/C, triethylamine in ethyl acetate at 50-60°C | Debromination to yield 2-chloro-5-fluoroaniline | 65.3% yield, 98.8% purity |
This method is advantageous for industrial production due to mild conditions, short reaction times, and cost-effectiveness.
Introduction of the N-Cyclobutyl Group
The amination step to introduce the cyclobutyl moiety typically involves nucleophilic substitution of the amino group or coupling reactions. A sophisticated approach uses a “one-pot” synthesis of substituted anilines bearing heterocyclic substituents, including cyclobutyl groups, as described in recent research:
- Starting from 2-aminobenzonitrile derivatives, the compound is converted to N’-(2-cyanophenyl)-N,N-dimethylformimidamides using DMF-DMA.
- Subsequent heterocyclization with hydrazides of carboxylic acids in acetic acid leads to triazoloquinazoline intermediates.
- Acid-catalyzed hydrolysis and nucleophilic ring opening yield the substituted aniline with the cyclobutyl group attached to the triazole ring.
- The target compound 2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline was obtained with high yield (~95%) and confirmed by NMR and LC-MS.
While this method specifically describes a triazole-substituted aniline, it illustrates the feasibility of introducing cyclobutyl groups onto fluorinated aniline rings under controlled conditions.
Summary Table of Key Preparation Parameters
| Compound / Intermediate | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoroaniline | o-Fluoroaniline + NBS | DMF, <10°C | 91 | 96.7 | Bromination step |
| 2-Chloro-4-bromo-5-fluoroaniline | 4-Bromo-2-fluoroaniline + NCS | DMF, 60±5°C | 92 | 92.6 | Chlorination step |
| 2-Chloro-5-fluoroaniline | Hydrogenation with Pd/C | EtOAc, 50-60°C | 65.3 | 98.8 | Debromination |
| 2-(3-Cyclobutyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline | 2-Aminobenzonitrile + DMF-DMA + hydrazides | Acetic acid reflux, acid hydrolysis | ~95 | Not specified | One-pot synthesis |
Analytical and Characterization Data
- NMR Spectroscopy: 1H NMR spectra confirm the presence of cyclobutyl protons (multiplets at δ 2.17–1.86 and 2.46–2.29), aromatic protons, and NH signals consistent with the target structure.
- LC-MS: Molecular ion peaks correspond to the expected molecular weight (e.g., m/z = 233 [M+1] for 2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline).
- Elemental Analysis: Carbon, hydrogen, and nitrogen content closely match theoretical values, confirming compound purity.
Research Findings and Notes
- The “one-pot” synthesis method allows for high yields and avoids isolation of intermediates, enhancing efficiency.
- The halogenation sequence using NBS and NCS is scalable and suitable for industrial manufacture of halogenated fluoroanilines.
- Introducing cyclobutyl groups via hydrazide intermediates and heterocyclization is a versatile approach applicable to related compounds.
- The presence of fluorine and chlorine substituents influences biological activity and chemical reactivity, requiring careful control of reaction conditions.
Q & A
Q. What are the established synthetic pathways for 2-Chloro-N-cyclobutyl-5-fluoroaniline, and what factors influence the choice of starting materials?
The synthesis typically involves introducing the cyclobutyl group via nucleophilic substitution or reductive amination. A common approach starts with 5-chloro-2-fluoroaniline derivatives (e.g., ) as the aromatic backbone. For example, reacting 5-chloro-2-fluoroaniline with cyclobutyl halides (e.g., bromocyclobutane) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Alternatively, acylation followed by reduction may be employed. The choice of starting materials depends on halogen reactivity, steric hindrance from the cyclobutyl group, and solvent compatibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
Purity is assessed via gas chromatography (GC) with flame ionization detection (e.g., >97.0% purity thresholds, as in ). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), where fluorine and chlorine substituents induce distinct splitting patterns. Mass spectrometry (MS) validates molecular weight (e.g., Cl and F isotopic clusters), while Fourier-transform infrared (FTIR) identifies functional groups like N–H stretches (≈3400 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Polar aprotic solvents (e.g., ethyl acetate, methanol) are preferred due to the compound’s moderate polarity. Recrystallization at low temperatures (0–5°C) enhances yield, while avoiding protic solvents (e.g., water) prevents hydrolysis of the cyclobutyl group. Solubility data for analogous compounds (e.g., 2-chloro-4-fluoroaniline in ) suggest similar behavior .
Advanced Research Questions
Q. What are the mechanistic considerations for the cyclobutyl substitution in the synthesis of this compound?
The cyclobutyl group’s ring strain and steric bulk influence reaction kinetics. Steric hindrance may slow nucleophilic substitution, requiring elevated temperatures (e.g., 80–100°C) or phase-transfer catalysts. Computational studies (e.g., DFT) can model transition states to optimize reaction pathways. highlights analogous acyl chloride syntheses, where steric effects dictate reagent choice (e.g., thionyl chloride vs. PCl₃) .
Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of the aniline moiety in cross-coupling reactions?
The electron-withdrawing nature of Cl and F deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura couplings, the fluorine’s inductive effect enhances oxidative addition with palladium catalysts. Comparative studies of similar compounds (e.g., 2-chloro-5-nitroaniline in ) show reduced reactivity compared to non-halogenated analogs .
Q. What challenges arise in the spectroscopic analysis of this compound, particularly in NMR and mass spectrometry?
- NMR : ¹⁹F coupling with adjacent protons (e.g., J ~8–12 Hz) complicates ¹H NMR interpretation. ¹³C NMR requires long acquisition times due to quadrupolar broadening from chlorine.
- MS : Chlorine’s isotopic pattern (M+2 ≈33% intensity) overlaps with fluorine’s (M+1 negligible), complicating molecular ion identification. High-resolution MS (HRMS) is essential for accurate mass determination .
Q. What are the stability considerations for this compound under various storage conditions?
The compound is sensitive to light and moisture, which can hydrolyze the cyclobutylamine group. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is recommended, as per handling guidelines for similar halogenated anilines ( ). Degradation products (e.g., cyclobutanol derivatives) should be monitored via periodic GC analysis .
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the LUMO map may indicate preferential reactivity at the para position relative to the cyclobutyl group. Comparative studies with 2-chloro-3-fluoropyridine-4-boronic acid ( ) validate such approaches .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Variations may arise from impurities or polymorphic forms. Cross-referencing data from multiple sources (e.g., NIST Chemistry WebBook in ) and repeating analyses under standardized conditions (e.g., heating rate in DSC) is critical. For NMR, internal standards (e.g., TMS) and deuterated solvents ensure consistency .
Q. Why do synthetic yields vary significantly across studies for similar compounds?
Yield discrepancies often stem from differences in reaction scale, catalyst loading, or purification methods. For example, reports a 4-hour reflux for nitrobenzoyl chloride synthesis, while smaller scales may require adjusted times. Systematic optimization via Design of Experiments (DoE) is recommended .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
Q. How can researchers mitigate side reactions during functionalization of the aniline group?
Protecting the amine with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted substitutions. For example, describes acetylated intermediates for nitroaniline derivatives. Deprotection under mild acidic conditions (e.g., HCl in dioxane) preserves the cyclobutyl moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
